molecular formula C26H32O9 B1197892 Estriol succinate CAS No. 514-68-1

Estriol succinate

Numéro de catalogue B1197892
Numéro CAS: 514-68-1
Poids moléculaire: 488.5 g/mol
Clé InChI: VBRVDDFOBZNCPF-BRSFZVHSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Estriol succinate, also known as estriol disuccinate or as estriol 16α,17β-di(hydrogen succinate), is a synthetic estrane steroid and a derivative of estriol . It is specifically the C16α and C17β disuccinate ester of estriol . It is used in the treatment of menopausal symptoms .


Synthesis Analysis

Estriol succinate is an estrogen ester, specifically, an ester of estriol . In estriol succinate, two of the hydroxyl groups of estriol, those at the C16α and C17β positions, are esterified with succinic acid . Sophisticated biochemical methods revealed the mechanisms of estrogen synthesis through the enzyme aromatase .


Molecular Structure Analysis

Estriol succinate has a molecular formula of C26H32O9 . Its molecular weight is 488.53 . The structure of estriol succinate includes two hydroxyl groups of estriol, those at the C16α and C17β positions, esterified with succinic acid .


Chemical Reactions Analysis

Estriol succinate is an estrogen ester and acts as a prodrug of estriol in the body . It is hydrolyzed almost not at all in the intestinal mucosa when taken orally, and in relation to this, is absorbed more slowly than is estriol .


Physical And Chemical Properties Analysis

Estriol succinate has a molecular weight of 488.53 and a formula of C26H32O9 . More detailed physical and chemical properties may be found in specialized databases .

Applications De Recherche Scientifique

  • Vaginal Atrophy in Oncogynecological Patients : Estriol succinate showed positive effects on vaginal cytology, alleviating postmenopausal symptoms and improving quality of life in oncogynecological patients with artificial established menopause, both in irradiated and non-irradiated groups (Cabrera et al., 1993).

  • Endometrial Morphology in Postmenopausal Women : Oral therapy with estriol succinate led to proliferative changes in the endometrium of postmenopausal women, suggesting its efficacy in estrogen treatment (Punnonen & Söderström, 1983).

  • Impact on the Renin-Aldosterone System : Estriol succinate did not induce changes in plasma renin activity, urinary aldosterone excretion, or blood pressure in postmenopausal women, indicating a lack of harmful effects on the renin-aldosterone system during therapy for climacteric symptoms (Erkkola et al., 1978).

  • Metabolic Effects : Treatment with estriol succinate in menopausal women showed no significant impact on lipid and carbohydrate parameters, serum enzymes, or plasma hormone levels, suggesting a neutral metabolic profile (Strohfeldt, 1977).

  • Autoimmune Demyelinating Disease : Estriol succinate has potential in treating autoimmune demyelinating diseases like multiple sclerosis, showing significant reduction in disease severity and immunomodulatory effects (Kim et al., 1999).

  • Climacteric Complaints and Genital Changes : Long-term treatment with estriol succinate effectively managed climacteric complaints and atrophic genital changes due to estrogen deficiency in postmenopausal women (Lauritzen, 1987).

  • Postmenopausal Osteoporosis : Estriol succinate did not show preventive effects against osteoporosis in postmenopausal women, although it was effective in relieving climacteric symptoms (Yang et al., 1995).

Propriétés

IUPAC Name

4-[[(8R,9S,13S,14S,16R,17R)-17-(3-carboxypropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O9/c1-26-11-10-17-16-5-3-15(27)12-14(16)2-4-18(17)19(26)13-20(34-23(32)8-6-21(28)29)25(26)35-24(33)9-7-22(30)31/h3,5,12,17-20,25,27H,2,4,6-11,13H2,1H3,(H,28,29)(H,30,31)/t17-,18-,19+,20-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRVDDFOBZNCPF-BRSFZVHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113-22-4 (di-hydrochloride salt)
Record name Estriol succinate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401023693
Record name Estriol succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estriol succinate

CAS RN

514-68-1
Record name Estriol succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estriol succinate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estriol succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estriol succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRIOL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS13K2DY03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Estriol succinate
Reactant of Route 2
Estriol succinate
Reactant of Route 3
Estriol succinate
Reactant of Route 4
Estriol succinate
Reactant of Route 5
Estriol succinate
Reactant of Route 6
Estriol succinate

Citations

For This Compound
328
Citations
R Erkkola, R Lammintausta, R Punnonen, L Rauramo - Maturitas, 1978 - Elsevier
… In this study we have tried to fmd out the pomible effect of estriol succinate trea*Jmnt on the rcnin-aldosterone system and on blood pressure by investigating two groups of women. …
Number of citations: 30 www.sciencedirect.com
R Punnonen, KO Söderström - … Journal of Obstetrics & Gynecology and …, 1983 - Elsevier
… estriol succinate. The women were divided randomly into 4 groups, with 4 women in each. The first group received 8 mg of estriol succinate … group received 8 mg estriol succinate, in a …
Number of citations: 23 www.sciencedirect.com
IL Bonta, BB Vargaftig, CJ De Vos, H Grijsen - Life Sciences, 1969 - Elsevier
Life Sciences Vol. 8, Part 1, pp. 843-853, 1989. Pergamon Press Printed in Great Britain (Received iß March 1989; in final form Page 1 Life Sciences Vol. 8, Part 1, pp. 843-853, 1989. …
Number of citations: 24 www.sciencedirect.com
L Rauramo - The Management of the Menopause & Post …, 1976 - Springer
… studied in 52 women and the effect of peroral estriol succinate in 6r patients, all of whom had … These patients were given 2 mg estradiol valerate (Progynova) or 2 mg estriol succinate (…
Number of citations: 5 link.springer.com
C Lauritzen - Hormone and metabolic research, 1987 - thieme-connect.com
… This is the first great prospective multicenter study on estriol succinate. It can be stated on the grounds of these results that estriol succinate is an effective and safe hormone preparation …
Number of citations: 48 www.thieme-connect.com
E Lommen, JH Mead - Journal of Restorative …, 2013 - journal.restorativemedicine.org
… estriol succinate to treat patients with climacteric complaints concluded with the following, “estriol succinate … The incidence of all complications was not increased by estriol succinate, but …
Number of citations: 2 journal.restorativemedicine.org
P Müller-Beissenhirtz, J Schmidt, J Hilfrich… - …, 1971 - journals.lww.com
THE EFFECT OF ESTRIOL SUCCINATE ON THE REJECTION OF KIDNEY T... : Transplantation THE EFFECT OF ESTRIOL SUCCINATE ON THE REJECTION OF KIDNEY …
Number of citations: 12 journals.lww.com
M Siurala, K Varis, O Gorbatow, P Kause… - Scandinavian Journal …, 1969 - Taylor & Francis
… This report deals with the results of a controlled study on the effects of estriol succinate upon the healing of duodenal ulcer. Estriol succinate is an estrogen without significant feminizing …
Number of citations: 6 www.tandfonline.com
ES Ali, C Mangold, AN Peiris - Menopause, 2017 - journals.lww.com
… In contrast, Punnonen and Söderström 37 used oral estriol succinate reported proliferative … However, in a prospective study of 911 patients over 5 years, estriol succinate (2-12 mg) was …
Number of citations: 48 journals.lww.com
TS Yang, SH Tsan, SP Chang, HT Ng - Zhonghua yi xue za zhi …, 1995 - europepmc.org
… We collected 20 patients, aged 44-62 years, who had undergone either natural or surgical menopause and were treated with estriol succinate (Synapause; Organon; Holland 2 mg/tab) …
Number of citations: 49 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.